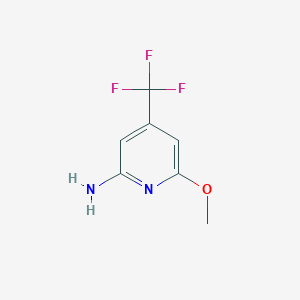

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXVLZIUVYLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

CAS Number: 1598267-75-4

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is installed on a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) building blocks are of immense value. This guide focuses on a specific and highly versatile TFMP derivative, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine. This compound serves as a critical intermediate in the synthesis of a new generation of therapeutic agents, particularly in the realm of oncology and immunology.[1][2] Its unique substitution pattern—an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and a nucleophilic amino group—provides a rich chemical handle for the construction of complex molecular architectures.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, typically starting from a pre-functionalized pyridine ring. A common and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor.

A plausible and efficient synthetic pathway is outlined below. The rationale behind this multi-step synthesis is to introduce the key functional groups in a controlled manner, leading to the desired product with high purity.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

The trifluoromethyl group at the 4-position of the pyridine ring can be strategically employed to enhance binding affinity and selectivity for the target kinase. Furthermore, the methoxy group at the 6-position can be used to fine-tune the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A common and powerful application of this compound in medicinal chemistry is its use as a coupling partner in transition metal-catalyzed cross-coupling reactions to build molecular complexity. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning reaction widely used in the synthesis of biaryl compounds.

Objective: To synthesize a 2-aryl-6-methoxy-4-(trifluoromethyl)pyridin-2-amine derivative.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methoxy-4-(trifluoromethyl)pyridin-2-amine.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

-

Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Palladium Catalyst: The choice of palladium catalyst and ligands can significantly impact the reaction efficiency and can be optimized for specific substrates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of sophisticated molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists in the field of drug development.

References

-

U.S. Patent No. 8,829,195. (2014). Substituted Pyridine Derivatives and Their Use as Kinase Inhibitors. [Link]

- U.S. Patent No. 11,629,136. (2023).

- European Patent No. 0228846. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Zhang, et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(15), 4963. [Link]

- Chinese Patent No. 102276526. (2013). Synthesis method of 2-amino pyridine compounds.

-

Shaaban, et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 105-117. [Link]

- U.S. Patent No. 8,217,035. (2012).

- European Patent No. 2527327. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.

-

Al-dujaili, et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(23), 5556. [Link]

-

Beaufils, et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(11), 5463–5481. [Link]

-

European Patent No. 2948458. (2014). BTK Inhibitors. [Link]

-

European Patent No. 0228846. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. [Link]

-

Li, et al. (2018). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 9, 4423. [Link]

-

AERU. (2025). 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). [Link]

-

El-Sayed, et al. (2014). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 4, 255-265. [Link]

-

Schmalz, et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. [Link]

-

Murray, et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 62(24), 11379–11403. [Link]

-

Fujikawa, et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 53-70. [Link]

-

PubChem. (n.d.). 6-methoxy-N-(pyridin-4-ylmethyl)pyridin-2-amine. [Link]

-

PubChem. (n.d.). 6-Methoxy-4-(trifluoromethoxy)pyridin-3-ol. [Link]

-

Appretech Scientific Limited. (n.d.). 6-methoxy-2-(trifluoromethyl)pyridin-3-amine. [Link]

Sources

"6-Methoxy-4-(trifluoromethyl)pyridin-2-amine" chemical properties

An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its three key functional groups—an amine, a methoxy group, and a trifluoromethyl group—on the pyridine scaffold imparts a unique combination of electronic and steric properties. The electron-withdrawing trifluoromethyl (CF3) group significantly influences the molecule's reactivity and can enhance the metabolic stability and binding affinity of derivative compounds.[1] The 2-amino and 6-methoxy groups provide versatile handles for further chemical modification, acting as hydrogen bond donors/acceptors and sites for nucleophilic or electrophilic substitution.

This guide provides a comprehensive overview of the chemical properties, a representative synthetic pathway, key applications, and safety protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and use in synthetic applications.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2, 4, and 6 positions.

Caption: Representative two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Regioselective Amination

-

Reactor Setup: Charge a pressure-rated reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and a hydrophilic ether solvent such as tetrahydrofuran (THF) (5-10 volumes). [2]2. Ammonia Addition: Seal the reactor and introduce ammonia gas (or a solution of ammonia in an appropriate solvent) in excess (typically 3-5 eq).

-

Reaction: Heat the mixture to 80-120°C. The internal pressure will increase. Maintain this temperature and monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Expert Insight: The use of a hydrophilic ether like THF is crucial as it helps to solubilize both the organic substrate and the ammonia, facilitating the reaction. [2]4. Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

-

Step 2: Nucleophilic Methoxylation

-

Reagent Preparation: In a separate flask, dissolve the crude intermediate from Step 1 in anhydrous methanol (5-10 volumes).

-

Base Addition: Add sodium methoxide (NaOMe) (1.1-1.5 eq) portion-wise to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir until the reaction is complete, as monitored by HPLC or TLC.

-

Self-Validation: The disappearance of the chloro-intermediate and the appearance of the methoxy-product can be clearly distinguished by mass spectrometry, confirming the success of the substitution.

-

-

Work-up and Purification: Cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent. Dry the organic layer and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Agrochemicals

The title compound is a "privileged scaffold," meaning its core structure is frequently found in biologically active compounds. The combination of a hydrogen bond-donating amine, a hydrogen bond-accepting methoxy group, and a lipophilic, metabolically stable CF₃ group makes it an ideal fragment for optimizing drug candidates.

Case Study: Bimiralisib (PQR309) - A Pan-PI3K/mTOR Inhibitor

Bimiralisib is a clinical-stage anticancer agent that inhibits the PI3K/mTOR signaling pathway, which is often dysregulated in tumors. [3]The 2-amino-4-(trifluoromethyl)pyridine moiety is a key component of its structure, where it serves as the hinge-binding element in the ATP-binding pocket of the PI3K enzyme. [3]

-

Causality of Function: The primary amine on the pyridine ring forms critical hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The trifluoromethyl group occupies a hydrophobic pocket, enhancing binding affinity and cell permeability.

Case Study: Pyroxsulam - A Broad-spectrum Herbicide

The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a central feature of Pyroxsulam, an herbicide developed for controlling weeds in cereal crops. [4]It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants but not in animals, providing selectivity. [4]

-

Causality of Function: The electron-deficient nature of the trifluoromethylated pyridine ring is crucial for the molecule's herbicidal activity and influences its metabolic degradation profile in plants, contributing to its crop selectivity. [4]

Caption: Role of the core scaffold in advanced chemical compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [5] |

Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6]Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [5]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]

Conclusion

This compound stands out as a high-value synthetic intermediate due to its unique electronic and structural features. The trifluoromethyl group provides metabolic stability and modulates pKa, while the amine and methoxy groups offer versatile points for synthetic elaboration and molecular recognition. Its demonstrated utility in high-profile drug candidates like Bimiralisib and in effective agrochemicals like Pyroxsulam underscores its importance. [3][4]A solid understanding of its properties, synthetic routes, and handling requirements enables researchers to leverage this powerful building block for the development of next-generation pharmaceuticals and crop protection agents.

References

- Vertex AI Search. (2026). 6-(Trifluoromethyl)pyridin-2-amine: A Key Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZlhJk1A3ULcWUzp16dzN7tU3SoU8a1Gitrepn1f6FSNBHR0DpU_P9tB-qSifyzISvN4WAiD1ce-srtoEHiovxTJqVLdPBjlS_2k_Dx-MaEESzC90cYP7I80h1hqb0plDs_2kmWiswrjxIQQl86wtBT0Uth1ftuQBhlBQzVIP-cMpLrP34jIpUuc02W7AC4U78t3hMzriSG9geN601A56uhydwJqvlqSHLMXKqUlsRdhamSLn8utXsI9b95Kt5RsA=]

- Chantrapromma, S., Suwunwong, T., Fun, H.-K., & Raghukumar, V. (2014). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESNOqoGlQ5ws6neTlnRXT8yQeVn1CCP0c1NuYjr6CXuVf8sh6dJqJ9JJQybnbLb3D7lm9c7mKUCQEe3-qO4cLfPnmCTwp4X4-XmW8V_XUl2905X0It-LG3bYLXKlymJ3E3EYVQx4ytaajnhl8=]

- Shimizu, T., Nakayama, T., & Uneme, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY5vtCQufGZa5LhhMfTmbcf7cJ_xgGZ8s-74jwr_EUNGbQC_iluDlhMqij719VcKHrCRl1g0kujmTzq0BO-sGK4h9yNteDz8ZzRdmFLneYpSOxEbHgDNc5xwscaaI3rbaMhKkBTMZVFUqSJaM=]

- CymitQuimica. (n.d.). CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGErFTceH4nmnk-19vlvcQSzIVFTWZB4vbnXx_X4kUjuNJgBiqfBrElhL5ZMCrkJvolOkHSm6FgphaYo2Pn422jyJbjTypuDThjLUAm42jIVycCZjIFD1zBrUDRZ4Ljsj-S0W4=]

- Sigma-Aldrich. (n.d.). This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOibPLztUYzUdR6jW5U7DC34SsNgl8hQxtYf9SPPbNtQdT-1OWJOcO7mFOBU86Os3vi3KDdvIQFIpemnpD9QpPi_gXwyW1kXe2vMlne4eQTO7md2CdwzyEDoONMQ2E2l4JdqsshIoAVjPdKnWO94stv2Kiuj3P4qTwG9kdQkvLQ0opgHMRZAA71ptZtiAv8g==]

- Sigma-Aldrich. (n.d.). This compound | 1598267-75-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtwCoJ23EqkpT9GZ2iB7OPvWu3lQRR2Rd_wEA97PIoPD-7L4EEdd-BsQcLc3fyev5V-Ba1ZAURtH_KrLBagvC9o3XcXinqC_YNFVOl-ybx6rO61495c5m45JSdZ3h_eZbwHRLI-tO-5RPohqCfomSLlNKuUSJKOD1X5Y2WduUwYPFw2vmGFk4]

- ACS Publications. (n.d.). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwRlOUUWYK0sp6eoZR5LifP93TcMlIdDZt2j4Lwa2HCzPj_-qZFS-M0Pm98I54oitL2wLYUM5IPdwAKFcjaGHSyWH5t7IwSfs7H4i2ctdW3CgWP3tm-qvduCk6OHNqE-RVhCzvkyCwgTQxyco=]

- Fisher Scientific. (2011). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.

- ACS Publications. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDn76lErnQ7-qtx-TwxId96KYeC2HNFaex_o2onVVs7kCCtmJfeECuLYb4Qx5R0Gn2BHcJOOaMpcTFWDtEvy7d-0tZs54IyzeUBhSKNpN52YWGIwwbFwHj6xwMAUDsjS1JlrnQQJ0B5OpN4m3cwiit]

- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4shKsDxSLGdDmIYvYqOgxai3sKMpXBkLRs9svwkoSVbCV7lafyGLBBaRqxRzZ2hoJnYPD45rvaRCAaqE-nY5rvq0lNsb6XHxcSJTVPTO-ipLvK0v5wxRT2eZn3iioWUAxEGO_lXYB_GxhCQ==]

- ChemScene. (n.d.). 6635-91-2 | 6-Methoxy-4-methylpyridin-3-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNcBbIqKuYXzdQMUOYbj0iGvKXD4DLhoxoTcL30Hzqadp9bll-GPlXnrrasF0LA2hWEUxV08AKMsw8SGGJ5FEz2ZVtewuVtNEt8PmDgNWdmoZEwVvcsu3kFgrG3eZQh1cjrIm6ksgso3xA_Q==]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb7AeuBjSE17fV5RgyImsw0H2LAXnfq6GMMZ9o_HSRaFOr9LVDVJSsHdMhvz2XWjoeB16_iXJ7feJT43eWg4NysAG--_L0wJ8v382RfHg7dqUPo8ZToWepgiY73as_pUvMK_ZVvQMRRTjaea8r2izAtoB-7peLrhrvS_TSiUORavNj6y7Vu4OjB9H2UtRYqjdlP_ioWdkTot-yLxg7CJQAVQWTv49xXmz6Vxj-pCczj2ZSSwmeokSgf-De7uO3ZLJtbFhZGGgiRLHCpLYo]

- Carl ROTH. (2025). Safety Data Sheet: Pyridine. [URL: https://vertexaisearch.cloud.google.

- TCI EUROPE N.V. (2025). 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm1jIdfRBZl3REEH2Sh6lRImlxDBgUP-hh-6lWww7KnDVFrAgYrOZMK3n8KfpVt8dvFpaXyWdulKD6OyZBBESa-t2mwlxAVP9zpH4lbxpq5TQSaA_5T35OCgZMtwSTcqFwNgTP6iMcskvgeo46c0b5SQ==]

- ECHEMI. (n.d.). 6-Chloro-4-(trifluoromethyl)pyridin-2-amine SDS, 34486-23-2 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnV7emeLtcT5hciX6Hq6CLX2WuqEf3VtAIkeJ4akxYEKImWdHJubHUgNuzDqws6FAKRTWjelBscyTUJ1SOXbIu9OGcoC8PEDLxQXu5y54IT2lEhJcOJBrl_PKCflgshR6wxt-Zok_TNGjCBFVKzXslwTP9eFoEhV3kd4d4Ln5GpB2TmmNgkjrr_OBAEUdK1BAAF4o=]

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal and agrochemical research. Among these, molecules bearing the trifluoromethyl group have garnered significant attention due to the unique physicochemical properties this moiety imparts, such as enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity.[1][2] 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a key substituted pyridine that serves as a crucial building block in the development of innovative pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering insights into the strategic considerations and experimental details essential for its successful preparation.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and safety considerations. Here, we analyze two of the most logical and field-proven synthetic approaches.

Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr) from a Dihalo-Precursor

This is arguably the most common and versatile approach. It commences with a readily available dihalogenated pyridine derivative, typically 2,6-dichloro-4-(trifluoromethyl)pyridine, and involves the sequential and regioselective displacement of the halide atoms. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack by methoxide due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Following the introduction of the methoxy group, the remaining chlorine at the 2-position is substituted by an amino group.

Route 2: Synthesis from a Pre-aminated Precursor

An alternative strategy involves starting with a 2-aminopyridine derivative and subsequently introducing the methoxy group. This route can be advantageous if the starting aminopyridine is commercially available or easily synthesized. However, the amino group can sometimes complicate subsequent reactions, potentially requiring protection and deprotection steps.

The following table provides a comparative summary of these two primary synthetic routes:

| Parameter | Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine | Route 2: From 2-amino-6-chloro-4-(trifluoromethyl)pyridine |

| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine | 2-amino-6-chloro-4-(trifluoromethyl)pyridine |

| Key Reagents | Sodium methoxide, Ammonia | Sodium methoxide |

| Number of Steps | 2 | 1 |

| Key Advantages | Good regioselectivity, well-established methodology. | Shorter reaction sequence. |

| Potential Challenges | Requires control of reaction conditions to ensure selective monosubstitution in the first step. | The starting material may be less readily available or more expensive. The amino group might interfere with the methoxylation step. |

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic route can be visualized as follows:

Caption: Synthetic pathway from a dihalo-precursor.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound via the sequential nucleophilic aromatic substitution route.

Step 1: Synthesis of 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine

Causality Behind Experimental Choices: The selective monosubstitution of 2,6-dichloro-4-(trifluoromethyl)pyridine is achieved by carefully controlling the stoichiometry of the nucleophile (sodium methoxide) and the reaction temperature. Methanol is used as the solvent as it is the conjugate acid of the nucleophile, minimizing side reactions.

Protocol:

-

To a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (10 volumes), add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine as a pure solid.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The amination of the remaining chloro-substituent requires more forcing conditions due to the reduced electrophilicity of the pyridine ring after the introduction of the electron-donating methoxy group. Therefore, this reaction is typically carried out in a high-pressure autoclave with aqueous ammonia at elevated temperatures.[3][4]

Protocol:

-

In a high-pressure autoclave, combine 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) and 28% aqueous ammonia (10-20 eq).

-

Seal the autoclave and heat the mixture to 150-180 °C for 10-15 hours. The internal pressure will increase significantly.[3]

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Data Presentation

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Data |

| 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | C7H5ClF3NO | 227.57 | 80-90% | Confirm structure by 1H NMR, 13C NMR, 19F NMR, and MS. |

| This compound | C7H7F3N2O | 208.14 | 70-85% | Confirm structure by 1H NMR, 13C NMR, 19F NMR, and MS. |

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and reliable chemical transformations. Each step includes a purification procedure (column chromatography or recrystallization) and a recommendation for analytical validation (NMR, MS). This ensures that the identity and purity of the intermediates and the final product can be rigorously confirmed, creating a self-validating workflow. Researchers should always perform appropriate analytical testing to confirm the successful outcome of each reaction before proceeding to the next step.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through a sequential nucleophilic aromatic substitution strategy. By carefully controlling the reaction conditions, high yields of the desired product can be obtained. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable building block for their research and development endeavors.

References

-

5NIH.

-

6Benchchem.

-

1PubMed Central.

-

7Research Outreach.

-

9European Patent Office.

-

10Google Patents.

-

11ACS Publications.

-

3Benchchem.

-

12ResearchGate.

-

13Google Patents.

-

14ACS Publications.

-

15ACS Publications.

-

4Google Patents.

-

16ACS Publications.

-

17ChemRxiv.

-

18PMC - NIH.

-

19Organic Chemistry Portal.

-

20ResearchGate.

-

21Google Patents.

-

22SIOC Journals.

-

23PubChem.

-

24Google Patents.

-

25The Royal Society of Chemistry.

-

26ResearchGate.

-

27PMC.

-

28Wikipedia.

-

29ResearchGate.

-

30ChemRxiv.

-

31PubMed.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. researchgate.net [researchgate.net]

- 21. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 22. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 23. 6-Methoxy-4-(4-nitrophenyl)pyridin-2-amine | C12H11N3O3 | CID 69787754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. researchgate.net [researchgate.net]

- 30. chemrxiv.org [chemrxiv.org]

- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Strategic Synthesis and Application of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Executive Summary: The Fluorine-Methoxy-Pyridine Triad

In the landscape of modern medicinal chemistry, the pyridine ring remains a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs. However, the specific substitution pattern of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4) represents a highly strategic motif for drug hunters targeting kinases (e.g., PI3K/mTOR), GPCRs, and fibrotic enzymes (e.g., LOXL2).[1]

This guide dissects the utility and synthesis of this scaffold. The molecule combines three critical design elements:

-

4-Trifluoromethyl (

): Provides metabolic blocking at the vulnerable C4 position and modulates pKa (-I effect), enhancing lipophilicity for membrane permeability.[1] -

6-Methoxy (

): Acts as a hydrogen bond acceptor and fine-tunes the electron density of the ring, balancing the strong electron-withdrawing nature of the -

2-Amine (

): Serves as the primary "warhead handle" for coupling reactions (amide coupling, Buchwald-Hartwig,

Retrosynthetic Analysis & Strategic Routes

The synthesis of 2,4,6-trisubstituted pyridines often suffers from regioselectivity issues. A robust retrosynthetic analysis reveals that the most scalable route avoids the nitration of pyridine oxides (safety hazard) and instead utilizes nucleophilic aromatic substitution (

The "Symmetrical Displacement" Strategy

The most reliable precursor is 2,6-dichloro-4-(trifluoromethyl)pyridine .[1] Because the starting material is symmetrical, the first substitution is regiochemically neutral but must be stoichiometrically controlled to prevent bis-substitution.

Figure 1: Retrosynthetic logic flow relying on sequential desymmetrization.

Detailed Experimental Protocols

The following protocols are designed for high reproducibility. They prioritize "Process Safety" and "Purification Efficiency."

Protocol A: Regioselective Monomethoxylation

Objective: Convert 2,6-dichloro-4-(trifluoromethyl)pyridine to 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine.

Mechanism:

| Parameter | Specification | Rationale |

| Precursor | 2,6-Dichloro-4-(trifluoromethyl)pyridine | Electrophilic scaffold.[1][2] |

| Reagent | Sodium Methoxide (NaOMe), 0.98 equiv. | Using slight deficit prevents over-reaction. |

| Solvent | Methanol (Anhydrous) | Matches the nucleophile to prevent transesterification/side products. |

| Temp | 0°C | Kinetic control favors mono-substitution.[1] |

Step-by-Step Workflow:

-

Charge: In a dry 3-neck round bottom flask under

, dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous MeOH (10V). -

Cool: Cool the solution to 0°C using an ice/brine bath.

-

Addition: Dropwise add NaOMe (25% wt in MeOH, 0.98 eq) over 30 minutes. Do not rush this step. Exotherm control is key to selectivity.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

IPC (In-Process Control): Check LCMS. Target mass (M+H) should be observed.[1] If bis-methoxy (>5%) is observed, stop immediately.[1]

-

Workup: Quench with water. Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (EtOAc).[1][3] Wash organic layer with brine, dry over

.[3] -

Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The mono-chloro product elutes before the starting material.[1]

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: Convert the chloro-intermediate to the final amine.[1] Note: While industrial routes might use aqueous ammonia at high pressure (150°C, 50 bar), the laboratory standard for reliability is Pd-catalysis.

Reagents:

-

Substrate: 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine[1]

-

Amine Source: Benzophenone imine (Surrogate) or Lithium Hexamethyldisilazide (LiHMDS).[1] Recommendation: Use LiHMDS for direct conversion.[1]

-

Catalyst:

(2 mol%) + XPhos (4 mol%).[1] -

Solvent: THF or Toluene (degassed).[1]

Step-by-Step Workflow:

-

Inertion: Purge reaction vessel with Argon. Oxygen poisons the Pd(0) species.

-

Mix: Add substrate,

, and XPhos in THF. Stir for 5 mins to form the active catalytic complex. -

Base Addition: Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise at RT.

-

Heat: Heat to 65°C for 3-5 hours.

-

Hydrolysis: Cool to 0°C. Add 1M HCl carefully to hydrolyze the silyl-amine intermediate (if using LiHMDS) or the imine. Stir for 1 hour.

-

Isolation: Neutralize with NaOH to pH 9. Extract with DCM.

-

Purification: The amine is polar. Use flash chromatography (DCM/MeOH gradient).[1]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your analytical data against these expected values.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methoxy group. Sharp singlet confirms O-methylation.[1] | |

| 1H NMR | Aromatic protons. Typically appear as two singlets or a meta-coupling doublet.[1] | |

| 1H NMR | Amine ( | |

| 19F NMR | Trifluoromethyl. Characteristic shift for | |

| LCMS | m/z ~193 (M+H) | Molecular ion peak.[1] |

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a bioisostere used to optimize potency and DMPK properties.

Kinase Inhibition (PI3K/mTOR)

In the development of PI3K inhibitors (like Bimiralisib analogs), the 2-amino-pyridine motif binds to the hinge region of the kinase ATP-binding pocket.

-

Role of 6-OMe: Fills the hydrophobic pocket adjacent to the hinge, displacing water molecules (entropic gain).

-

Role of 4-CF3: Induces an electron-deficient ring system, strengthening the Hydrogen Bond Donor (HBD) capability of the exocyclic amine.

LOXL2 Inhibition (Fibrosis)

Research into Lysyl Oxidase-Like 2 (LOXL2) inhibitors for lung fibrosis has utilized aminomethyl-pyridine derivatives.[1][4] The 6-methoxy-4-trifluoromethyl substitution pattern prevents oxidative metabolism by cytochrome P450s, extending the half-life (

Figure 2: Structure-Activity Relationship (SAR) logic explaining the functional utility of the scaffold.

References

-

Manufacturing Process for Divarasib Intermediate: Zhang, H., et al. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine."[1][5][6][7] Organic Process Research & Development, 2024. Link (Demonstrates scalable

on related trifluoromethyl-pyridine scaffolds).[1] -

Synthesis of Trifluoromethylpyridines: Jeschke, P. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][8] Journal of Pesticide Science, 2020.[1] Link (Review of synthetic routes for 2,4,6-substituted pyridines).

-

PI3K/mTOR Inhibitor Discovery: Beaufils, F., et al. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)..."[1][9] Journal of Medicinal Chemistry, 2017.[4] Link (Application of the aminopyridine scaffold in oncology).

-

LOXL2 Inhibitors: Rowbottom, M. W., et al. "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives..."[1][4] Journal of Medicinal Chemistry, 2017.[4] Link (Use of the scaffold in fibrosis treatments).[1]

-

Product Data: this compound (CAS 1598267-75-4).[1] Sigma-Aldrich / Ambeed Catalog.[1] Link (Confirmation of commercial availability and CAS).

Sources

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. The unique combination of a methoxy group, a trifluoromethyl moiety, and an amino group on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust and predictive overview. All interpretations are grounded in authoritative spectroscopic databases and peer-reviewed literature to ensure scientific integrity.

Molecular Structure and Key Features

The structural formula of this compound is C₇H₇F₃N₂O, with a molecular weight of 192.14 g/mol .[3] The molecule's core is a pyridine ring substituted at positions 2, 4, and 6.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | 6.0 - 6.5 | Singlet (s) | 1H | Located between two electron-donating groups (amino and methoxy), this proton is expected to be significantly shielded and appear upfield. |

| H-5 | 6.8 - 7.2 | Singlet (s) | 1H | This proton is adjacent to the electron-withdrawing trifluoromethyl group, leading to a downfield shift compared to H-3. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[4] The signal is often broad. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Methoxy groups on aromatic rings typically resonate in this region.[5] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The trifluoromethyl group will cause the C-4 signal to appear as a quartet due to C-F coupling.

Expected Chemical Shifts and Multiplicities:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-2 | 158 - 162 | Singlet (s) | Attached to the electron-donating amino group and the ring nitrogen, this carbon is expected to be significantly downfield. |

| C-3 | 90 - 95 | Singlet (s) | Shielded by the adjacent amino and methoxy groups. |

| C-4 | 135 - 145 | Quartet (q, ¹JCF ≈ 270-280 Hz) | The direct attachment of the highly electronegative CF₃ group causes a significant downfield shift and a large one-bond C-F coupling.[6] |

| C-5 | 105 - 110 | Quartet (q, ³JCF ≈ 4-6 Hz) | This carbon will show a smaller three-bond coupling to the fluorine atoms. |

| C-6 | 160 - 165 | Singlet (s) | Attached to the electron-donating methoxy group and the ring nitrogen, appearing downfield. |

| -OCH₃ | 53 - 56 | Singlet (s) | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7] |

| -CF₃ | 120 - 125 | Quartet (q, ¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will exhibit a large one-bond C-F coupling.[8] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, C-O, and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two bands are expected.[4] |

| 3050 - 3000 | Aromatic C-H stretching | Medium-Weak | Typical for C-H bonds on an aromatic ring. |

| 2950 - 2850 | Aliphatic C-H stretching (-OCH₃) | Medium | Corresponding to the methyl group of the methoxy substituent. |

| 1640 - 1580 | N-H bending (scissoring) and C=N/C=C stretching | Strong | A complex region with overlapping vibrations from the amine and the pyridine ring. |

| 1300 - 1100 | C-F stretching | Strong | The trifluoromethyl group will exhibit very strong absorption bands in this region.[9] |

| 1250 - 1200 | Asymmetric C-O-C stretching | Strong | Characteristic of the aryl-alkyl ether linkage of the methoxy group.[10] |

| 1050 - 1000 | Symmetric C-O-C stretching | Medium | Another characteristic band for the methoxy group.[10] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Figure 2. Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): m/z 192. The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule.[4]

-

Key Fragmentation Patterns:

-

Loss of a methyl radical (-CH₃): [M - 15]⁺ at m/z 177. This is a common fragmentation for methoxy-substituted aromatic compounds.

-

Loss of a methoxy radical (-OCH₃): [M - 31]⁺ at m/z 161.

-

Loss of HCN: [M - 27]⁺ at m/z 165, a characteristic fragmentation of pyridine rings.

-

Loss of CF₃: [M - 69]⁺ at m/z 123.

-

Figure 3. Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 193.

-

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently use ¹H NMR, ¹³C NMR, IR, and MS to identify and characterize this important chemical entity. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting. As this compound gains prominence, the publication of direct experimental data will further refine the predictions made herein.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13986817, 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66324957, 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. Retrieved from [Link]]

-

Supporting Information for Methyl 4-(trifluoromethyl)benzoate. (n.d.). Retrieved from a source providing NMR data for related compounds.[6]

-

Wang, F., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.[1]

-

Gunasekaran, S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 569-583.[9]

-

Unemi, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-151.[2]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]4]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons.[10]

-

de la Cruz, J. N., et al. (2021). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 25(10), 2314–2322.[11][12]

-

Bagdi, A. K., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 77(19), 8615-8620.[13]

-

Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 949-956.[7]

-

Ackermann, L., & Althammer, A. (n.d.). Supporting Information for Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates.[8]

-

Supporting Information for N-(2-bromobenzyl)-4-methoxyaniline. (n.d.).[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

The Strategic Role of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] When coupled with the versatile pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for the design of novel therapeutics and agrochemicals.[2][3] This guide provides an in-depth technical overview of a specific, highly functionalized building block, 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine , exploring its synthesis, physicochemical characteristics, and pivotal role as a pharmacophore in contemporary drug discovery.

Physicochemical Properties and Structural Attributes

The unique arrangement of substituents on the pyridine ring of this compound dictates its chemical behavior and potential for molecular interactions within a biological system. A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O | [4] |

| Molecular Weight | 192.14 g/mol | [4] |

| Physical Form | Light-yellow to yellow powder or crystals | [4] |

| InChI Key | DQKXVLZIUVYLLZ-UHFFFAOYSA-N | [4] |

| Purity | 95% | [4] |

| Storage Temperature | Refrigerator | [4] |

The electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly influences the electron density of the pyridine ring. This, in conjunction with the electron-donating methoxy group at the 6-position and the amino group at the 2-position, creates a unique electronic and steric profile that can be exploited in drug design to achieve specific binding interactions with biological targets.

Synthesis of this compound: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile This step is analogous to the formation of the pyridone intermediate in the synthesis of Pyroxsulam.[5]

-

React ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride to yield (E)-ethyl 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

-

Perform a cyclocondensation reaction of the resulting enone with cyanoacetamide in the presence of a base like piperidine to form the pyridone ring.

Step 2: Chlorination of the Pyridone

-

Treat the 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-5-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to drive the conversion to 2-chloro-4-(trifluoromethyl)pyridine-5-carbonitrile.

Step 3: Nucleophilic Substitution with Methoxide

-

Dissolve the 2-chloro-4-(trifluoromethyl)pyridine-5-carbonitrile in a suitable solvent like methanol.

-

Add sodium methoxide to the solution and heat to facilitate the nucleophilic aromatic substitution of the chlorine atom with the methoxy group, yielding 2-methoxy-4-(trifluoromethyl)pyridine-5-carbonitrile.

Step 4: Conversion of the Nitrile to an Amine

-

Hydrolyze the nitrile group to a carboxylic acid using strong acidic conditions (e.g., concentrated sulfuric acid in water).

-

Convert the resulting carboxylic acid to the desired amine via a Curtius, Hofmann, or a similar rearrangement reaction. This would typically involve conversion to an acyl azide followed by thermal rearrangement and hydrolysis.

Role in Medicinal Chemistry: A Key Building Block

This compound serves as a crucial building block for the synthesis of complex molecules with significant biological activity. Its utility is demonstrated in both the agrochemical and pharmaceutical sectors.

Agrochemical Applications: The Case of Pyroxsulam

The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the commercial herbicide, Pyroxsulam.[5] Pyroxsulam is an acetolactate synthase (ALS) inhibitor, a class of herbicides that act by blocking the biosynthesis of branched-chain amino acids in plants.[5] The inclusion of the trifluoromethylpyridine moiety is critical for its high herbicidal activity.[5]

Pharmaceutical Applications: A Scaffold for Kinase Inhibitors

The closely related 4-(trifluoromethyl)pyridin-2-amine moiety is a key pharmacophore in the potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor, bimiralisib (PQR309) .[6][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine Derivatives

Executive Summary

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity, and application in high-value drug discovery programs (e.g., PI3K/mTOR and KRAS inhibitors).

Part 1: Structural Analysis & Pharmacophore

The utility of this compound stems from its electronic distribution.

-

4-Trifluoromethyl (

): A strong -

6-Methoxy (

): Acts as a -

2-Amine (

): The primary handle for derivatization. Due to the 4-

Electronic & Reactivity Map

The following diagram illustrates the reactivity profile and electronic influences on the pyridine ring.

Figure 1: Structure-Property Relationship (SPR) map of the core scaffold.

Part 2: Synthetic Pathways

The synthesis of this compound generally proceeds via Nucleophilic Aromatic Substitution (

Route A: Regioselective from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This is the most robust industrial route. The starting material is commercially available and the reaction sequence leverages the inherent symmetry of the starting material.

Step 1: Methoxylation

-

Reagents:

(1.05 eq), -

Mechanism: The methoxide anion attacks C2 or C6 (equivalent).

-

Outcome: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine.

Step 2: Amination

-

Reagents:

(aq) or -

Mechanism: Metal-catalyzed amination or high-temperature

displacement of the remaining chloride. -

Outcome: this compound.[1]

Figure 2: Two-step synthetic route via sequential

Part 3: Experimental Protocols

Note: These protocols are synthesized from standard methodologies for electron-deficient pyridines and should be validated on a small scale.

Protocol 1: Synthesis of Intermediate (2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with

. -

Charge: Add 2,6-dichloro-4-(trifluoromethyl)pyridine (10.0 g, 46.3 mmol) and anhydrous Methanol (100 mL). Cool to

in an ice bath. -

Addition: Dropwise add a solution of Sodium Methoxide (25% wt in MeOH, 10.5 mL, 48.6 mmol) over 30 minutes. Critical: Control exotherm to prevent bis-substitution.

-

Reaction: Stir at

for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). -

Workup: Concentrate in vacuo to remove MeOH. Resuspend residue in water (100 mL) and extract with DCM (

mL). Dry organics over -

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol 2: Amination to Final Product

-

Setup: Use a pressure-rated glass vessel (sealed tube).

-

Charge: Add the Chloro-intermediate from Step 1 (5.0 g, 23.6 mmol),

(28-30% aq, 50 mL), and CuI (450 mg, 10 mol%). -

Reaction: Seal the vessel and heat to

for 12-16 hours. -

Workup: Cool to RT. Open carefully. Dilute with water and extract with EtOAc (

). -

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Part 4: Medicinal Chemistry Applications[1][3][4][5][6]

Kinase Inhibition (PI3K/mTOR)

The 2-aminopyridine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:

-

The Ring Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge region.

-

The Exocyclic Amine (2-

) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl. -

The 4-

group occupies the hydrophobic pocket (Gatekeeper region), enhancing potency and selectivity. -

Case Study: Analogs such as PQR309 (bimiralisib) utilize similar trifluoromethyl-pyridine motifs to achieve pan-PI3K/mTOR inhibition.

KRAS G12C Inhibitors

In covalent inhibitors like Divarasib (GDC-6036), highly substituted aminopyridines are used. The 6-methoxy group provides steric bulk that can lock the conformation of the molecule (atropisomerism) relative to the core scaffold, which is critical for binding to the switch-II pocket of KRAS.

Agrochemicals (ALS Inhibitors)

Compounds like Pyroxsulam incorporate the 2-methoxy-4-(trifluoromethyl)pyridine moiety.[2] Here, the scaffold serves as an electron-deficient aromatic system that stabilizes the negative charge on adjacent sulfonamide linkages, essential for inhibiting Acetolactate Synthase (ALS).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Bis-methoxylation (over-reaction) | Maintain strict |

| Sluggish Amination | Deactivation by | Add CuI catalyst (Ullmann-type conditions) or switch to autoclave with liquid |

| Coupling Failure (Amide) | Low nucleophilicity of amine | Use highly reactive coupling agents like HATU or convert acid to Acid Chloride .[3] Use non-nucleophilic base (e.g., DIPEA). |

References

-

Vertex Pharmaceuticals. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central. Link

-

BenchChem. "Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Analogous chemistry). BenchChem Technical Library. Link

-

Journal of Medicinal Chemistry. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." ACS Publications. Link

-

American Chemical Society. "Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib." Organic Process Research & Development. Link

-

Sigma-Aldrich. "Product Specification: this compound." Sigma-Aldrich Catalog. Link

Sources

Safety and handling of "6-Methoxy-4-(trifluoromethyl)pyridin-2-amine"

Executive Summary

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine (CAS: 1598267-75-4) is a specialized heterocyclic building block critical to the synthesis of next-generation agrochemicals (e.g., sulfonamide herbicides like Pyroxsulam) and pharmaceutical candidates targeting viral replication and metabolic pathways.

While often classified under standard GHS codes as "Harmful," this compound belongs to the aminopyridine class. Experienced medicinal chemists treat this class with elevated caution due to the potential for neurotoxicity (potassium channel blockade) and high skin permeability. This guide synthesizes standard safety data with field-proven handling protocols to ensure researcher safety during high-value synthesis operations.

Chemical Profile & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 1598267-75-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| Appearance | Light-yellow to yellow solid/powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility |

| LogP | ~1.8 - 2.2 (Predicted) |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |

Hazard Identification & Toxicology

GHS Classification

Based on current Safety Data Sheets (SDS) and structural analogs:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3]

The "Aminopyridine" Risk Factor (Expert Insight)

While the specific SDS for this fluorinated analog lists it as "Harmful" (H302), do not underestimate the aminopyridine pharmacophore.

-

Mechanism: 2-Aminopyridines can act as potassium channel blockers. Systemic absorption (even transdermal) of structurally similar compounds has been linked to neurological effects including tremors, ataxia, and in severe cases, seizures.

-

The Fluorine Effect: The trifluoromethyl (-CF₃) group at the 4-position significantly increases lipophilicity compared to the parent aminopyridine. This facilitates faster penetration through lipid bilayers (skin/blood-brain barrier), potentially accelerating the onset of systemic effects upon exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

The following diagram illustrates the mandatory safety workflow for handling this compound.

Figure 1: Hierarchy of safety controls required for handling aminopyridine derivatives.

Specific PPE Recommendations

-

Respiratory: Handling the dry powder poses the highest risk. If a balance enclosure is unavailable, use a NIOSH-approved P100 respirator.

-

Dermal: The lipophilic nature of the -CF₃ group requires robust barrier protection.

-

Routine: Double nitrile gloves (minimum 0.11 mm / 4 mil inner, 0.2 mm / 8 mil outer).

-

Spill Cleanup: Silver Shield® (Laminate) gloves are recommended due to superior resistance to fluorinated organics.

-

Handling & Storage Protocols

Storage Stability

The 2-aminopyridine moiety is susceptible to oxidation, turning from light yellow to brown over time. The -CF₃ group is generally stable but electron-withdrawing, reducing the basicity of the amine.

-

Protocol: Store under an inert atmosphere (Argon preferred) at 2–8°C.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Experimental Workflow: Cross-Coupling Reactions

This compound is frequently used as a nucleophile in Buchwald-Hartwig couplings or SNAr reactions.

-

Solvent Choice: Use anhydrous aprotic solvents (Dioxane, Toluene, DMF).

-

Base Handling: When using strong bases (e.g., NaH, LiHMDS) to deprotonate the amine, ensure the reaction vessel is vented through an inert gas line to a scrubber; do not vent directly into the hood workspace.

Emergency Response & First Aid

Critical Note: In case of exposure, treat as a potential neurotoxin until proven otherwise.

Figure 2: Emergency response workflow emphasizing rapid decontamination and neurotoxicity monitoring.

Spills and Disposal[9]

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including P100 respirator and laminate gloves.

-

Containment: Cover spill with a damp absorbent pad (to prevent dust) or vermiculite.

-

Decontamination: Wipe surface with a dilute surfactant solution (soapy water) followed by ethanol.

-

Disposal: Collect all waste in a container labeled "Hazardous Waste - Toxic Organic." Do not dispose of down the drain. Incineration is the required disposal method.

References

-

National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 102386762, this compound. Retrieved January 30, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2006).[4][5][6] Aminopyridines: Review of Toxicological Literature. Retrieved January 30, 2026, from [Link]

- Jeschke, P. (2021). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 22(1), 1-18. (Contextual reference for aminopyridine agrochemicals like Pyroxsulam).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine for Divarasib (GDC-6036) Analog Libraries

Executive Summary & Strategic Context

The development of covalent KRAS G12C inhibitors, such as Divarasib (GDC-6036), represents a paradigm shift in oncology. While the clinical candidate GDC-6036 utilizes a specific atropoisomeric 2-amino-6-fluorophenyl moiety, the exploration of pyridine bioisosteres —specifically 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine —is a critical workflow in Structure-Activity Relationship (SAR) expansion.[1]

This pyridine scaffold offers two distinct pharmacological advantages over the phenyl ring:

-

Electronic Modulation: The electron-deficient pyridine ring reduces the pKa of the aniline nitrogen, potentially modulating the nucleophilicity required for the critical coupling to the heterocyclic core.

-

Metabolic Stability: The trifluoromethyl group blocks metabolic hotspots, while the methoxy group allows for hydrogen bond acceptor interactions within the KRAS Switch II pocket.

This guide details a scalable, high-purity synthesis of this intermediate and its subsequent coupling to the Divarasib core, designed for researchers optimizing next-generation KRAS inhibitors.[1]

Retrosynthetic Analysis & Pathway

The synthesis challenges lie in the regioselective desymmetrization of the 2,6-dichloro-4-(trifluoromethyl)pyridine precursor.[1] We utilize a sequential substitution strategy: controlled nucleophilic aromatic substitution (SNAr) followed by a metal-catalyzed amination.

Figure 1: Retrosynthetic disconnection showing the sequential functionalization of the pyridine ring.

Detailed Experimental Protocols

Protocol A: Regioselective Methoxylation

Objective: Monosubstitution of 2,6-dichloro-4-(trifluoromethyl)pyridine.[1] Critical Quality Attribute (CQA): < 2% Bis-methoxy impurity.

Reagents:

-

2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

-

Methanol (Anhydrous, 10 V)

Procedure:

-

Setup: Charge a dry reactor with 2,6-Dichloro-4-(trifluoromethyl)pyridine and anhydrous Methanol. Cool the solution to -10°C (Internal Temperature). Note: Temperature control is critical to prevent bis-substitution.[1]

-

Addition: Add the NaOMe solution dropwise over 60 minutes, maintaining internal temperature < -5°C.

-

Reaction: Stir at 0°C for 4 hours. Monitor by HPLC/TLC.

-